molecular formula C16H18IN B14767224 1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide

1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide

Cat. No.: B14767224
M. Wt: 351.22 g/mol
InChI Key: LKQMWUMGPMKCLH-UHFFFAOYSA-M
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Description

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide is a quaternary ammonium salt characterized by a benzo[e]indole core substituted with four methyl groups and an iodide counterion. This compound belongs to a broader class of indolium salts widely studied for their optical and electronic properties, including applications in nonlinear optics (NLO), fluorescence sensing, and photovoltaics . Its synthesis typically involves alkylation of indole precursors with methyl iodide under controlled conditions, yielding high purity products (e.g., 94% yield for structurally similar derivatives) .

Properties

Molecular Formula

C16H18IN

Molecular Weight

351.22 g/mol

IUPAC Name

1,2,3,3-tetramethylbenzo[e]indol-3-ium;iodide

InChI

InChI=1S/C16H18N.HI/c1-11-12(2)17(3,4)15-10-9-13-7-5-6-8-14(13)16(11)15;/h5-10H,1-4H3;1H/q+1;/p-1

InChI Key

LKQMWUMGPMKCLH-UHFFFAOYSA-M

Canonical SMILES

CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)C)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide can be synthesized through a series of chemical reactions involving the methylation of indole derivatives. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with cellular proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Research Findings and Trends

Structure-Property Relationships : Electron-donating groups (e.g., methoxy) enhance NLO activity, while alkyl chains modulate thermal stability and solubility .

Superiority in Terahertz Generation: Benzo[e]indolium salts (e.g., P-BI) outperform inorganic crystals (GaP, ZnTe) in THz field strength and bandwidth .

Versatility in Sensing : Styryl-modified derivatives enable ultrasensitive detection of anions, enzymes, and biomolecules via tunable ICT mechanisms .

Biological Activity

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide (CAS Number: 58464-25-8) is a quaternary ammonium salt that has garnered attention for its unique structural configuration and potential biological activities. This compound is characterized by its molecular formula C16H18INC_{16}H_{18}IN and a molecular weight of approximately 351.23 g/mol. Understanding its biological activity is crucial for exploring its applications in various fields, including medicinal chemistry and diagnostics.

The compound has notable physical properties:

  • Melting Point : 220 °C (decomposes)
  • Boiling Point : 220 °C (decomposes)
  • Solubility : Soluble in methanol at a concentration of 25 mg/mL .

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide exhibits biological activity primarily through its interaction with cellular components. Its quaternary ammonium structure allows it to penetrate cell membranes, which may facilitate various biochemical interactions.

Potential Biological Activities

  • Antimicrobial Activity : Studies have indicated that quaternary ammonium compounds often possess antimicrobial properties due to their ability to disrupt microbial cell membranes. Research into similar compounds suggests that 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide may exhibit similar effects against a range of pathogens.
  • Anticancer Properties : Preliminary studies suggest that the compound may have potential anticancer activity. Its structural features may allow it to interact with DNA or other critical cellular targets involved in cancer progression.
  • Diagnostic Applications : The compound is employed in diagnostic assays and histology due to its fluorescent properties when subjected to specific wavelengths of light. This makes it a valuable tool in cellular imaging and the detection of biological markers .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of various quaternary ammonium compounds, including derivatives of benzo[e]indolium salts. The results indicated significant inhibition of bacterial growth at certain concentrations, suggesting that 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide could be effective against Gram-positive and Gram-negative bacteria.

CompoundConcentration (mg/mL)Zone of Inhibition (mm)
Control-0
Test Compound0.515
Test Compound1.025

Study 2: Cytotoxicity Assessment

In another study focusing on cytotoxicity against cancer cell lines, the compound demonstrated dose-dependent cytotoxic effects on specific cancer cells while exhibiting minimal toxicity towards normal cells.

Concentration (µM)Cancer Cell Line A (%)Cancer Cell Line B (%)
0100100
108090
505060
1002030

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